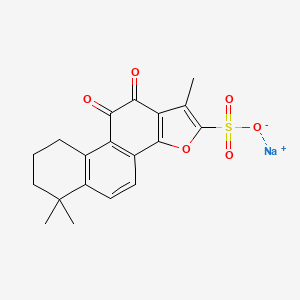

丹参酮IIA钠磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

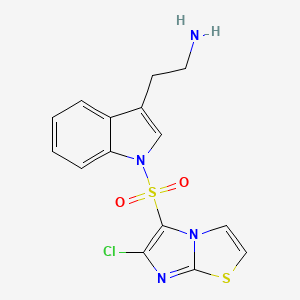

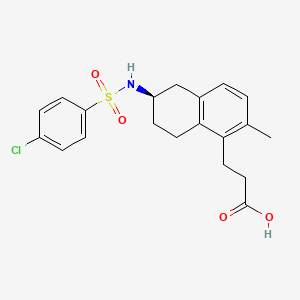

丹参酮ⅡA磺酸钠通过各种分子靶点和途径发挥作用。它靶向Ca2±激活的钾通道和羧酸酯酶2。它还充当人类嘌呤能受体P2X7的有效负向变构调节剂。 此外,它调节TLR/NF-κB和MAPKs/NF-κB等信号通路,并激活Nrf2通路,该通路控制着几种具有细胞保护作用的基因的表达水平 .

生化分析

Biochemical Properties

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate interacts with various enzymes and proteins. It inhibits hypoxia-induced Protein Kinase G (PKG) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) downregulation in Pulmonary Artery Smooth Muscle Cells (PASMCs) and distal pulmonary arteries of rats . The suppressive effects of this compound on Transient Receptor Potential Canonical 1 and 6 (TRPC1 and TRPC6) expression in hypoxic PASMCs can be prevented by specific knockdown PKG or PPAR-γ .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It decreases the activity of acetylcholinesterase (AChE) and increases the activity of choline acetyltransferase (ChAT) in the hippocampus and cortex of SCOP-treated mice .

Molecular Mechanism

Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate exerts its effects at the molecular level through various mechanisms. It inhibits the activity of Cytochrome P450 3A4 (CYP3A4) in a dose-dependent manner by the Human Liver Microsomes (HLMs) and CYP3A4 isoform .

Dosage Effects in Animal Models

In animal models, the effects of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate vary with different dosages. For instance, at dosages of 10 mg/kg and 20 mg/kg, it shortens escape latency, increases crossing times of the original position of the platform, and increases the time spent in the target quadrant .

准备方法

合成路线及反应条件

丹参酮ⅡA磺酸钠的制备涉及丹参酮ⅡA的磺化反应。在有机溶剂中,使用三氧化硫或三氧化硫化合物对丹参酮ⅡA进行磺化反应。反应结束后,过滤溶液,并用有机溶剂洗涤滤饼,以去除未反应的原料和其他杂质。 然后将所得滤饼溶解并使用含钠试剂转化为丹参酮ⅡA磺酸钠 .

工业生产方法

丹参酮ⅡA磺酸钠的工业生产通常采用混合溶剂,包括浓硫酸、乙酸和乙酸酐进行磺化反应。这种方法具有强腐蚀性,造成严重的环境污染。 另一种方法是在有机溶剂中使用三氧化硫或三氧化硫混合物,这些混合物在反应结束时完全消耗,从而减少污染,提高产率和纯度 .

化学反应分析

反应类型

丹参酮ⅡA磺酸钠会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的氧化产物。

还原: 它可以在特定条件下被还原。

常用试剂和条件

这些反应中常用的试剂包括用于磺化的三氧化硫,用于还原反应的还原剂,以及用于氧化反应的氧化剂。 条件根据所需的反应而异,但通常涉及控制温度和特定溶剂 .

形成的主要产物

相似化合物的比较

类似化合物

丹参酮ⅡA: 丹参酮ⅡA磺酸钠的母体化合物,以其亲脂性和相似的药理作用而闻名。

丹参酮Ⅰ: 丹参酮的另一种衍生物,具有相似的特性,但分子靶点不同。

隐丹参酮: 一种具有独特药理活性的相关化合物

独特性

丹参酮ⅡA磺酸钠的独特之处在于其水溶性,与母体化合物丹参酮ⅡA相比,它增强了其生物利用度和治疗效果。 这使其在治疗心血管疾病和其他需要水溶性以实现药物递送的疾病方面特别有效 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclohexadiene with sulfur trioxide followed by reaction with sodium hydroxide.", "Starting Materials": [ "2,3,4,5-tetramethyl-1,4-cyclohexadiene", "Sulfur trioxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2,3,4,5-tetramethyl-1,4-cyclohexadiene is reacted with sulfur trioxide in the presence of a catalyst to form 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonyl sulfate.", "Step 2: The resulting product is then hydrolyzed with sodium hydroxide to form Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate." ] } | |

CAS 编号 |

69659-80-9 |

分子式 |

C19H18NaO6S |

分子量 |

397.4 g/mol |

IUPAC 名称 |

sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |

InChI |

InChI=1S/C19H18O6S.Na/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24;/h6-7H,4-5,8H2,1-3H3,(H,22,23,24); |

InChI 键 |

PUARXSTWTFFKFU-UHFFFAOYSA-N |

手性 SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-].[Na+] |

SMILES |

O=S(C1=C(C)C(C(C(C2=C3C=CC4=C2CCCC4(C)C)=O)=O)=C3O1)([O-])=O.[Na+] |

规范 SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O.[Na] |

外观 |

Solid powder |

| 69659-80-9 | |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

danshen-201 DS-201 sodium tanshinone II A sulfonate sodium tanshinone IIA sulfonate tanshinone II A sodium sulfonate tanshinone IIA sulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7bR,10aR)-2,3,4,7b,8,9,10,10a-Octahydro-1H-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole](/img/structure/B1683079.png)

![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)